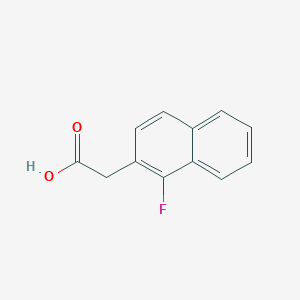

1-Fluoronaphthalene-2-acetic acid

説明

Significance of Halogenation, particularly Fluorination, in Modulating Bioactivity

Halogenation, and in particular fluorination, is a powerful tool in medicinal chemistry to fine-tune the properties of drug candidates. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's bioactivity.

The introduction of fluorine can modulate several key parameters:

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug. nih.gov

Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The effect is context-dependent, with single fluorine substitutions often increasing lipophilicity, while polyfluorination can decrease it. nih.gov

Binding Affinity: The electronegativity of fluorine can lead to altered electronic distributions within a molecule, influencing its ability to interact with biological targets such as enzymes and receptors through hydrogen bonding and dipole-dipole interactions. nih.gov This can lead to enhanced binding affinity and selectivity. nih.gov

pKa Adjustment: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving its cell permeability and target engagement. nih.gov

These modifications have been successfully applied to a wide range of therapeutic agents, leading to improved efficacy and pharmacokinetic profiles.

Overview of Naphthalene (B1677914) Acetic Acid (NAA) Analogues in Plant Science

Naphthalene acetic acid (NAA) is a synthetic auxin, a class of plant hormones that play a critical role in regulating plant growth and development. wikipedia.org NAA and its analogues are widely used in agriculture and horticulture to:

Promote Rooting: They are commonly used as rooting agents for vegetative propagation from stem and leaf cuttings. wikipedia.org

Control Fruit Development: NAA can be used to prevent premature fruit drop and for fruit thinning to improve the size and quality of the remaining fruits. wikipedia.org

Tissue Culture: NAA is a standard component of plant tissue culture media, where it is used to induce cell division and differentiation, particularly root formation. wikipedia.org

The bioactivity of NAA analogues can also be modulated by the introduction of substituents on the naphthalene ring. While the focus has been largely on non-fluorinated derivatives, the principles of how fluorine can alter molecular properties are also applicable in this context, potentially leading to the development of more potent or selective plant growth regulators. nih.gov

Research Findings on 1-Fluoronaphthalene-2-acetic acid

Based on available information for the closely related isomer, 2-(4-Fluoronaphthalen-1-yl)acetic acid, it is suggested that these compounds may possess anti-inflammatory and anticancer properties. The fluorine atom is expected to enhance the compound's ability to interact with biological targets, potentially through inhibition of enzymes or modulation of receptor activity.

Physicochemical Properties of a Related Isomer

| Property | Value |

| Molecular Formula | C₁₂H₉FO₂ |

| Molecular Weight | 204.2 g/mol |

| Theoretical logP | ~2.8 |

| Acidity (pKa) | ~4.2 |

Data for 2-(4-Fluoronaphthalen-1-yl)acetic acid

Further research is required to fully elucidate the specific biological activities and mechanisms of action of this compound. The synthesis of this compound would typically involve the introduction of the acetic acid side chain onto a pre-fluorinated naphthalene core. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for its characterization.

Structure

3D Structure

特性

分子式 |

C12H9FO2 |

|---|---|

分子量 |

204.20 g/mol |

IUPAC名 |

2-(1-fluoronaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H9FO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15) |

InChIキー |

VVOMLFHKGAXQST-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)CC(=O)O |

製品の起源 |

United States |

Mechanistic Insights into Reactions Involving 1 Fluoronaphthalene 2 Acetic Acid

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 1-fluoronaphthalene-2-acetic acid is understood to proceed through a multi-step pathway starting from 1-fluoronaphthalene (B124137). A logical synthetic route involves the introduction of a one-carbon electrophile onto the naphthalene (B1677914) ring, followed by nucleophilic displacement and subsequent hydrolysis to yield the carboxylic acid. The key steps in this proposed pathway are:

Chloromethylation of 1-fluoronaphthalene to form 1-fluoro-2-(chloromethyl)naphthalene.

Cyanide displacement of the chloride to yield 1-fluoronaphthalene-2-acetonitrile (B11907668).

Hydrolysis of the nitrile group to the final carboxylic acid.

The following sections elucidate the mechanistic details of these critical transformations.

Investigations into Chloromethylation Selectivity on Fluoronaphthalene

Chloromethylation is an electrophilic aromatic substitution (EAS) reaction that installs a chloromethyl (-CH2Cl) group onto an aromatic ring. While specific kinetic studies on the chloromethylation of 1-fluoronaphthalene are not extensively detailed in the literature, the regioselectivity of the reaction can be predicted based on established principles of EAS on substituted naphthalenes.

Naphthalene is inherently more reactive towards electrophiles than benzene (B151609). libretexts.org Substitution on an unsubstituted naphthalene ring preferentially occurs at the C1 (or α) position over the C2 (or β) position. This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be stabilized by more resonance structures that retain a complete benzene ring. libretexts.orgyoutube.com

The fluorine atom at C1 in 1-fluoronaphthalene complicates this picture. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which lowers the ring's nucleophilicity. However, they are also ortho-, para-directors because their lone pairs can be donated through resonance to stabilize the positive charge of the arenium ion intermediate. chemistrytalk.orgyoutube.com

In 1-fluoronaphthalene, the fluorine atom at C1 will direct incoming electrophiles to the ortho positions (C2 and C8) and the para position (C4). The inherent reactivity of the naphthalene ring system favors attack at α-positions (C4, C5, C8). The outcome of the chloromethylation reaction is therefore a result of these competing effects.

| Position of Attack | Type | Influence of Fluorine (at C1) | Inherent Naphthalene Reactivity | Predicted Outcome |

| C2 | β-position | Ortho, activated by resonance | Less favored | Possible product |

| C4 | α-position | Para, activated by resonance | Favored | Major product |

| C8 | α-position | Ortho, activated by resonance | Favored, but sterically hindered | Minor product |

This table outlines the predicted regioselectivity for electrophilic aromatic substitution on 1-fluoronaphthalene based on general principles. The peri-interaction between the C1 and C8 positions leads to significant steric hindrance, disfavouring attack at C8.

The formation of the key intermediate for the synthesis of the title compound, 1-fluoro-2-(chloromethyl)naphthalene, requires substitution at the C2 position. While attack at C4 is electronically and sterically favored, reaction conditions (such as the choice of Lewis acid and solvent) can sometimes be tuned to favor the ortho product. For instance, in Friedel-Crafts acylations of naphthalene, the use of nitrobenzene (B124822) as a solvent is known to favor the formation of the 2-isomer, whereas carbon disulfide favors the 1-isomer. libretexts.org A similar solvent-dependent selectivity could potentially be exploited in the chloromethylation of 1-fluoronaphthalene to enhance the yield of the desired 2-substituted product.

Mechanistic Studies of Cyanide Displacement and Hydrolysis Steps

Cyanide Displacement: The conversion of 1-fluoro-2-(chloromethyl)naphthalene to 1-fluoronaphthalene-2-acetonitrile is a nucleophilic substitution reaction. The substrate contains a chloromethyl group, which is a primary benzylic-type halide. The reaction with a cyanide salt, such as sodium or potassium cyanide, proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism. In this step, the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group from the backside relative to the carbon-chlorine bond. This concerted step involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-chlorine bond, leading to the displacement of the chloride leaving group.

Hydrolysis of the Nitrile: The final step in the synthesis is the hydrolysis of the nitrile group in 1-fluoronaphthalene-2-acetonitrile to the carboxylic acid. This transformation can be carried out under either acidic or basic conditions.

Under acidic conditions, the mechanism involves:

Protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.

Nucleophilic attack by a water molecule on the nitrile carbon.

Deprotonation to form a protonated amide intermediate.

Tautomerization of the protonated amide to an amide.

The amide is then further hydrolyzed, which involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

This leads to a tetrahedral intermediate that collapses to expel ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions), yielding the carboxylic acid. researchgate.net

Exploration of Fluorine Atom Influence on Reaction Pathways

The fluorine atom at the C1 position exerts a profound influence on the reaction pathways of the naphthalene system through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bond framework. This inductive effect deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted naphthalene.

Resonance Effect (+R): Despite its electronegativity, fluorine can donate a lone pair of electrons into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. While this effect is weaker than its inductive withdrawal, it is crucial for directing incoming electrophiles. The resonance stabilization of the arenium ion intermediate is greatest when the electrophile attacks at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the fluorine atom. This explains why fluorine is an ortho-, para-director despite being a deactivating group. chemistrytalk.orgyoutube.com

Nucleophilic Aromatic Substitution Mechanisms in Related Systems

While the synthesis of the acetic acid side chain involves nucleophilic substitution at a side-chain carbon (S_N_2), the fluorine atom itself can participate in nucleophilic aromatic substitution (S_N_Ar) reactions on the ring, a reaction highly relevant to related fluoronaphthalene systems. In an S_N_Ar reaction, a nucleophile displaces a leaving group directly from the aromatic ring. wipo.int

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For the reaction to be facile, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂) at positions ortho and/or para to the leaving group. wipo.int

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

Interestingly, in S_N_Ar reactions, fluoride (B91410) is an excellent leaving group, with the reactivity order often being F > Cl > Br > I. This is counterintuitive to the trend seen in S_N_1/S_N_2 reactions. The reason is that the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the first step of the reaction.

Radical Chemistry Considerations in Fluorinated Naphthalene Synthesis

Radical reactions provide an alternative pathway for the synthesis of fluorinated naphthalenes. Direct fluorination of naphthalene can be achieved using electrophilic fluorinating agents that are thought to operate via a single-electron transfer (SET) mechanism, which involves radical intermediates. Reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor™, are effective for this purpose. researchgate.net

The fluorination of naphthalene with such reagents often exhibits high regioselectivity, yielding 1-fluoronaphthalene as the major product. The proposed mechanism involves an initial single-electron transfer from the electron-rich naphthalene (the donor) to the fluorinating agent (the acceptor) to form a radical cation. This is followed by the transfer of a fluorine atom. These methods offer a direct route to C-H fluorination under relatively mild conditions.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-Fluoronaphthalene-2-acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

High-resolution ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR analyses are instrumental in confirming the substitution pattern on the naphthalene (B1677914) ring and the integration of the acetic acid moiety.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the positions of the fluorine and acetic acid substituents on the naphthalene core.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the carboxyl carbon of the acetic acid group, the methylene carbon, and the ten distinct carbons of the fluoronaphthalene ring system. The carbon directly bonded to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), providing unambiguous evidence for the C-F bond. For instance, in a related compound, 2-(1-fluoronaphthalen-2-yl)phenol, the carbon-fluorine coupling constant (JCF) is observed at 253 Hz. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for directly observing the fluorine atom. For this compound, this spectrum would show a single resonance, and its coupling to nearby protons (JFH) would further confirm the substitution pattern. In a similar structure, 2-(1-fluoronaphthalen-2-yl)phenol, the ¹⁹F NMR shows a doublet with a coupling constant (JFH) of 7 Hz. rsc.org

A study on 2-(1-fluoronaphthalen-2-yl)phenol provides indicative chemical shift values that can be referenced for this compound. rsc.org

| ¹H NMR (500 MHz, CDCl₃) δ | ¹³C NMR (126 MHz, CDCl₃) δ | ¹⁹F NMR (470 MHz, CDCl₃) δ |

| 8.17– 8.19 (m, 1H) | 155.2 (d, JCF = 253 Hz) | -37.8 (d, JFH = 7 Hz, 1F) |

| 7.90–7.92 (m, 1H) | 152.9 | |

| 7.75 (d, J = 8.5 Hz, 1H) | 134.5 (d, JCF = 5 Hz) | |

| 7.57–7.63 (m, 2H) | 131.2 | |

| 7.42 (dd, J = 8.4 Hz, JHF = 7.2 Hz, 1H) | 129.7 | |

| 7.26–7.35 (m, 3H) | 128.1 (d, JCF = 4 Hz) | |

| 7.07 (dd, J = 7.5, 1.4 Hz, 1H) | 127.4 (d, JCF = 3 Hz) | |

| 5.12 (s, 1H) | 127.2 | |

| 126.7 | ||

| 124.2 | ||

| 123.8 (d, JCF = 17 Hz) | ||

| 122.4 | ||

| 120.84 | ||

| 120.79 | ||

| 118.3 (d, JCF = 15 Hz) | ||

| 116.1 | ||

| Data for 2-(1-fluoronaphthalen-2-yl)phenol |

To definitively assign the signals observed in one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more complete structural picture. Common 2D NMR experiments for a molecule like this compound would include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connection between the acetic acid side chain and the naphthalene ring, as well as for confirming the relative positions of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By absorbing light at specific frequencies, functional groups within this compound vibrate in characteristic ways, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically appearing around 1700 cm⁻¹. Other key absorptions include the broad O-H stretch of the carboxylic acid, C-H stretching and bending vibrations of the aromatic ring and the methylene group, and C-F stretching vibrations. For the related compound 1-naphthylacetic acid, a strong band for the C=O stretching vibration has been observed at 1661 cm⁻¹ in the IR spectrum. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often produce strong Raman signals, aiding in the characterization of the naphthalene core. For 1-naphthylacetic acid, the C=O stretching vibration was observed at 1648 cm⁻¹ in the Raman spectrum. researchgate.net

| Vibrational Mode | Typical IR Frequency (cm⁻¹) for Carboxylic Acids | Typical Raman Frequency (cm⁻¹) for Carboxylic Acids |

| O-H Stretch (broad) | 3300-2500 | |

| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 | 3000-2850 |

| C=O Stretch | 1725-1700 | 1680-1640 |

| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-O Stretch | 1320-1210 | |

| O-H Bend | 1440-1395 | |

| C-F Stretch | 1400-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₂H₉FO₂. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Key fragments would likely arise from the loss of the carboxylic acid group (-COOH) and other characteristic cleavages of the naphthalene ring system.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds. For this compound, reversed-phase HPLC, often coupled with a UV detector, would be the method of choice. This allows for the quantification of purity, typically exceeding 98%. The use of different column stationary phases and mobile phase compositions can be optimized to achieve baseline separation from any closely related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool. This technique allows for the separation of components in a mixture by HPLC, followed by their individual detection and identification by mass spectrometry. LC-MS is particularly useful for identifying and quantifying byproducts, such as dehalogenated derivatives. For the related compound 1-naphthylacetic acid, LC-MS/MS methods have been developed for its determination in various matrices. nih.gov

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound, often after derivatization to increase its volatility. For instance, the compound could be esterified before analysis. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation and sensitive detection.

The selection of the appropriate chromatographic method depends on the specific analytical goal, whether it is routine purity assessment, the separation of complex isomeric mixtures, or trace-level analysis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

While specific, validated HPLC and GC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, the analytical approaches for structurally related compounds, such as 1-fluoronaphthalene (B124137) and its isomers, provide a foundational understanding of the chromatographic conditions that would be applicable. The introduction of the acetic acid moiety at the 2-position of the naphthalene ring significantly influences the polarity and volatility of the molecule, necessitating tailored analytical methods.

High-Performance Liquid Chromatography (HPLC)

For the separation and analysis of naphthalene derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A validated RP-HPLC method has been established for the analysis of the related compound, 1-fluoronaphthalene, and its process-related impurities. nih.govresearchgate.netoup.com This method utilizes a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds.

A typical HPLC system for the analysis of this compound would likely involve a C18 column and a gradient elution program. The mobile phase would likely consist of an aqueous component, such as a phosphate (B84403) buffer to control pH, and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the carboxylic acid group in this compound means that pH control of the mobile phase is crucial to ensure consistent retention and peak shape. A photodiode array (PDA) detector is often used for detection, allowing for the monitoring of the analyte at its maximum absorbance wavelength, which for many naphthalene derivatives is around 230 nm. nih.govresearchgate.netoup.com

Below is a hypothetical data table outlining typical HPLC parameters that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Stationary Phase | Octadecylsilane (C18), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at ~230 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. A common derivatization technique is esterification, for instance, converting the carboxylic acid to its methyl ester.

The analysis of other acidic compounds, such as fluoroacetic acid and phenoxy acid herbicides, has been successfully achieved using GC coupled with mass spectrometry (GC-MS) after derivatization. nih.gov This approach allows for both sensitive detection and confident identification based on the mass spectrum of the analyte. For underivatized acidic compounds, specialized GC columns with acidic deactivation are often required to prevent peak tailing and analyte adsorption. The addition of acetic acid to the sample solvent has also been shown to improve the sensitivity of GC-MS analysis for some compounds by reducing adsorption in the inlet. nih.gov

A potential GC method for the analysis of derivatized this compound is outlined in the table below.

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 300 °C |

| Injection Mode | Split/Splitless |

It is important to note that the retention time of this compound would be a critical parameter for its identification in both HPLC and GC analyses. However, without experimental data, specific retention times cannot be provided. The development and validation of specific HPLC and GC methods are essential for the accurate and reliable analysis of this compound in research and industrial settings.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1-Fluoronaphthalene-2-acetic acid and its electronic landscape.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Computational methods are invaluable for interpreting and predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical frequency calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations. chem-soc.si

Studies on similar molecules like 1-naphthyl acetic acid have shown that DFT calculations, after appropriate scaling of the computed frequencies, can reproduce experimental FT-IR and FT-Raman spectra with excellent accuracy. researchgate.net This allows for a detailed understanding of the vibrational modes, including the characteristic stretching and bending frequencies of the carboxylic acid group and the vibrations associated with the fluorinated naphthalene (B1677914) ring. For example, the C=O stretching vibration of the carboxylic acid is a strong and identifiable band in the infrared spectrum. chem-soc.siresearchgate.net Theoretical calculations can predict the position of this band and how it might be affected by intermolecular interactions, such as hydrogen bonding in a dimeric state. chem-soc.si

Analysis of Electronic Structure: HOMO-LUMO Gap and Molecular Orbitals

The electronic structure of this compound can be further characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govemerginginvestigators.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com Computational studies on naphthalene and its derivatives have shown that the introduction of functional groups can significantly alter the HOMO-LUMO gap. researchgate.net For instance, the substitution of a carboxyl group on the naphthalene ring has been shown to reduce the HOMO-LUMO energy gap. researchgate.net The distribution of the HOMO and LUMO across the molecule, which can be visualized through molecular orbital plots, reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thus indicating potential sites for electrophilic and nucleophilic attack. nih.gov The analysis of these orbitals is fundamental for predicting the molecule's behavior in chemical reactions. nih.gov

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling extends beyond static molecular properties to the prediction of chemical reactivity and the elucidation of reaction mechanisms. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various chemical transformations involving this compound.

DFT calculations can be used to explore reaction pathways, such as oxidation or other functional group transformations. For example, comparative kinetic studies on similar fluorinated derivatives have utilized DFT to reveal lower activation barriers in certain oxidation reactions. This predictive capability is invaluable for optimizing synthetic routes and designing new chemical reactions. The insights gained from these models can guide experimental work by suggesting favorable reaction conditions and predicting the likely formation of byproducts. researchgate.net

Rotational Spectroscopy and Structural Determination of Fluorinated Naphthalenes

Rotational spectroscopy is a high-resolution technique that provides extremely precise information about the structure of molecules in the gas phase. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined, which are directly related to its moments of inertia.

Studies on 1-fluoronaphthalene (B124137) have utilized rotationally resolved fluorescence excitation spectroscopy to determine its rotational constants with high accuracy. aip.orgaip.org These experimental values serve as a stringent benchmark for the validation of computationally determined structures. For 1-fluoronaphthalene, the experimental data confirmed that the molecule remains essentially planar upon electronic excitation, with only slight increases in its dimensions. aip.org The study of the rotational spectra of both the ground and vibrationally excited states can also provide information on the flexibility of the molecule and the influence of the fluorine substituent on its structure. illinois.edu

Table of Rotational Constants for 1-Fluoronaphthalene

| Constant | Ground State (X ¹A') (MHz) | First Excited Singlet State (A ¹A') (MHz) |

| A | 1920.6 | 1891.5 |

| B | 1122.2 | 1102.1 |

| C | 708.5 | 696.6 |

| Data sourced from a rotationally resolved fluorescence excitation spectrum study. aip.orgaip.org |

Biological Activity Profiling and Structure Activity Relationships in Plant Systems

Evaluation of Auxin-like Activity in Bioassays

The auxin-like activity of a compound is typically evaluated through a series of standardized bioassays that measure its effects on key plant developmental processes. For 1-Fluoronaphthalene-2-acetic acid, such evaluations are essential to determine its potential as a synthetic auxin.

Comparison with Indole-3-acetic acid (IAA) and 1-Naphthaleneacetic acid (NAA)

A crucial first step in characterizing this compound would be to compare its activity directly with the primary endogenous auxin, Indole-3-acetic acid (IAA), and the widely used synthetic auxin, 1-Naphthaleneacetic acid (NAA). This comparison would typically involve dose-response experiments across various bioassays to determine the relative potency and efficacy of each compound. The structural similarity of this compound to NAA suggests the potential for similar biological activity, but the addition of a fluorine atom could significantly alter its properties.

Table 1: Comparative Auxin-like Activity Data (Hypothetical)

| Compound | Effective Concentration Range for Rooting (µM) | Optimal Concentration for Cell Elongation (µM) |

|---|---|---|

| Indole-3-acetic acid (IAA) | Data Placeholder | Data Placeholder |

| 1-Naphthaleneacetic acid (NAA) | Data Placeholder | Data Placeholder |

| This compound | Data Placeholder | Data Placeholder |

Note: This table represents a hypothetical data set that would be required to compare the auxin-like activities of these compounds. No such data for this compound is currently available in the public domain.

Rooting and Cell Elongation Assays

Adventitious root formation and cell elongation are classic responses to auxins. Standardized assays, such as the mung bean or pea stem cutting rooting assay and the oat or pea stem segment elongation test, would provide quantitative data on the activity of this compound. The absence of published results from such assays means its efficacy in promoting these fundamental plant processes remains unknown.

Effects on Specific Plant Developmental Processes (e.g., nodule formation)

Auxins are known to influence a wide array of developmental processes, including the formation of symbiotic nitrogen-fixing nodules in legumes. Research on other auxins has demonstrated their role in this complex interaction. Investigating the effect of this compound on nodule formation could provide insights into its specific physiological effects and its potential applications in agriculture. Currently, there is no information on whether this compound can induce, inhibit, or otherwise modulate nodulation.

Investigations into Molecular Mechanisms of Action as Plant Growth Regulators

Understanding the molecular mechanisms by which a compound exerts its effects is fundamental to its characterization as a plant growth regulator. This involves studying its interaction with cellular receptors and its influence on downstream signaling pathways.

Interaction with Auxin Receptors and Signaling Pathways

The primary auxin receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. The binding of an auxin to these receptors initiates a signaling cascade that leads to the degradation of Aux/IAA repressor proteins and the subsequent activation of auxin-responsive genes. To understand the molecular action of this compound, studies on its binding affinity to TIR1/AFB receptors are necessary. Such studies would reveal whether it acts through the same canonical auxin signaling pathway as IAA and NAA. The fluorine atom in its structure could potentially alter its binding kinetics and specificity compared to NAA.

Table 2: Auxin Receptor Binding Affinity (Hypothetical)

| Compound | Binding Affinity (Kd) to TIR1 |

|---|---|

| Indole-3-acetic acid (IAA) | Data Placeholder |

| 1-Naphthaleneacetic acid (NAA) | Data Placeholder |

| This compound | Data Placeholder |

Note: This table illustrates the type of data needed to assess the interaction of this compound with auxin receptors. No such experimental data is currently available.

Influence on Gene Expression Associated with Auxin Response

The activation of auxin signaling pathways ultimately results in changes in the expression of a large number of genes. These auxin-responsive genes are involved in various aspects of plant growth and development. Analyzing the transcriptome of plants treated with this compound would provide a global view of its impact on gene expression. This would allow for a comparison with the gene expression profiles induced by IAA and NAA, revealing whether this compound elicits a typical auxin response or if it has unique effects on gene regulation.

Transport and Distribution within Plant Tissues

The movement of auxins, a class of plant hormones that includes naphthalene (B1677914) acetic acid (NAA) and its derivatives, is a complex and highly regulated process crucial for plant development. The transport of this compound is expected to follow the general principles of auxin transport, which involves both passive diffusion and carrier-mediated transport. nih.govcabidigitallibrary.orgresearchgate.net

Auxin influx, the entry into cells, can occur via passive diffusion for the undissociated, lipophilic form of the acid (IAAH) across the plasma membrane. nih.gov Additionally, active transport into the cell is mediated by auxin influx carriers, such as the AUX/LAX family of proteins. plos.org

Conversely, auxin efflux, the exit from cells, is an active process facilitated by specific efflux carriers, most notably the PIN-FORMED (PIN) proteins and some ATP-binding cassette (ABC) transporters. nih.gov The polar localization of these efflux carriers on the plasma membrane is responsible for the directional, or polar, transport of auxin throughout the plant, which is fundamental for establishing auxin gradients that control various developmental processes. nih.gov

Studies comparing different auxins have shown that their transport mechanisms can vary. For instance, in suspension-cultured tobacco cells, naphthalene-1-acetic acid (1-NAA) primarily enters cells via passive diffusion, and its intracellular concentration is mainly controlled by the efflux carrier. In contrast, 2,4-dichlorophenoxyacetic acid (2,4-D) uptake is largely dependent on the influx carrier, and it is not a significant substrate for the efflux carrier. nih.govresearchgate.net The native auxin, indole-3-acetic acid (IAA), utilizes both influx and efflux carriers for its transport. nih.govresearchgate.net Given that this compound is a derivative of 2-NAA, it is likely to be recognized by these carrier proteins, and its transport would be integral to its function as a synthetic auxin.

Structure-Activity Relationship (SAR) Studies of Fluorinated Naphthalene Acetic Acids

The biological efficacy of a synthetic auxin is intimately linked to its molecular structure. The introduction of a halogen, such as fluorine, onto the aromatic ring of naphthalene acetic acid can significantly alter its activity.

Impact of Fluorine Position on Auxin Efficacy and Specificity

The position of the fluorine atom on the naphthalene ring is critical in determining the auxin activity of the molecule. Fluorine is a highly electronegative atom and its introduction can alter the electronic distribution of the aromatic system, which in turn can affect the binding of the molecule to auxin receptors.

Different synthetic auxins can elicit distinct physiological responses. For example, studies have shown that in tobacco cell cultures, NAA is a more potent stimulator of cell elongation, while 2,4-D is more effective at promoting cell division. nih.gov This suggests that these auxins may activate different signaling pathways. The specific effects of this compound would depend on how the fluorine substitution influences its interaction with the various auxin perception and signaling components. It is plausible that the fluorine atom could enhance the binding affinity for certain auxin receptors, potentially leading to a more potent or specific auxin response compared to the non-fluorinated 2-NAA.

Comparative Analysis with Other Halogenated Naphthalene Acetic Acids

While direct comparative studies involving this compound are scarce, the principles of halogenation effects on auxin activity can be inferred from broader research on halogenated aromatic compounds. The type of halogen (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring influence the lipophilicity, electronic properties, and metabolic stability of the molecule.

Generally, halogenation can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes. However, the size and electronegativity of the halogen are also crucial factors. Fluorine, being the smallest and most electronegative halogen, often imparts unique properties compared to other halogens. It can form strong bonds with carbon, increasing metabolic stability, and its small size means it can often be substituted for a hydrogen atom without causing significant steric hindrance.

The following table illustrates the properties of different auxins, providing a basis for understanding how this compound might compare.

| Compound Name | Chemical Family | Key Structural Features | Known Biological Effects in Plants |

| Indole-3-acetic acid (IAA) | Indole (B1671886) | Endogenous auxin with an indole ring. | Regulates cell division, elongation, and differentiation. nih.gov |

| 1-Naphthaleneacetic acid (NAA) | Naphthalene | Synthetic auxin with a naphthalene ring. | Promotes rooting and fruit development. plantgrowthhormones.comnih.govwikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic acid | Synthetic auxin with two chlorine atoms on the phenyl ring. | Potent herbicide at high concentrations, stimulates cell division. nih.govnih.gov |

| 1-Fluoronaphthalene (B124137) | Fluorinated Naphthalene | A naphthalene ring with a single fluorine atom. | Not an auxin, but a precursor for related compounds. |

| Naphthalene-2-acetic acid | Naphthalene | Isomer of NAA. | Exhibits auxin activity. nih.govresearchgate.net |

Microbial Metabolism of Related Fluorinated Naphthalene Derivatives

The environmental fate of synthetic compounds like this compound is an important consideration, and microbial metabolism plays a key role in their degradation. While specific studies on the microbial breakdown of this compound are not available, research on related compounds provides valuable insights.

Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic pathways to degrade aromatic hydrocarbons like naphthalene. unc.edu The initial step in the aerobic degradation of naphthalene typically involves the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov This is then further metabolized through a series of reactions that ultimately lead to central metabolic intermediates.

The presence of a fluorine atom on the naphthalene ring can significantly influence its microbial degradation. The strong carbon-fluorine bond can make the compound more resistant to microbial attack, a property known as recalcitrance. nih.gov However, some microorganisms are capable of metabolizing fluorinated aromatic compounds.

For instance, the fungus Cunninghamella elegans has been shown to metabolize 1-fluoronaphthalene. The fungus oxidizes the molecule at positions not containing the fluorine atom, primarily at the 3,4- and 5,6-positions, to form trans-dihydrodiols. nih.gov This indicates that the fluorine atom can block oxidation at the substituted double bond and direct metabolism to other parts of the molecule. The resulting metabolites can then be conjugated with glucoside, sulfate, or glucuronic acid. nih.gov It is likely that this compound would be subject to similar metabolic transformations by soil and plant-associated microbes.

Prospective Research Directions and Future Applications

Design and Synthesis of Novel Fluorinated Naphthalene-2-acetic Acid Analogues with Tuned Bioactivity

The core structure of 1-Fluoronaphthalene-2-acetic acid serves as a valuable template for the design and synthesis of new analogues with tailored biological activities. The naphthalene (B1677914) ring is a well-established scaffold in medicinal chemistry, known for its role in compounds with anticancer and antimicrobial properties. nih.govbiointerfaceresearch.com Researchers are exploring modifications to the naphthalene core, the acetic acid side chain, and the position and number of fluorine substituents to fine-tune the bioactivity. bham.ac.uknih.gov

The synthesis of such analogues often involves multi-step chemical reactions. For instance, new naphthalene-chalcone hybrids have been synthesized via Claisen-Schmidt condensation, starting from fluorinated acetophenones and naphthaldehydes. nih.gov Another approach involves the Ugi four-component reaction to create complex naphthalene-based structures. biointerfaceresearch.com The goal is to establish a clear structure-activity relationship (SAR), which links specific structural modifications to changes in biological effect. nih.govfrontiersin.org For example, studies on similar naphthalene diimide ligands have shown that altering the spacer between the naphthalene core and cationic groups can significantly impact their antiparasitic and anticancer activities. bham.ac.uknih.gov

These synthetic efforts aim to develop compounds with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors. researchgate.netrsc.org The inclusion of fluorine is a key strategy in this process, as it can influence the electronic properties and binding interactions of the molecule. nih.govmdpi.com

Table 1: Examples of Synthesized Naphthalene Derivatives and Their Bioactivities

| Compound Type | Synthesis Method | Target Bioactivity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Naphthalene-Chalcone Hybrids | Claisen-Schmidt Condensation | Anticancer, Antimicrobial | Compound 2j showed significant activity against the A549 lung cancer cell line and inhibited the VEGFR-2 enzyme. | nih.gov |

| Naphthalene-based Organoselenocyanates | Multi-step synthesis from naphthylamine | Anticancer | Compounds 3 , 5a , and 5b demonstrated notable activity against breast cancer (MCF-7) cells with minimal toxicity to normal cells. | biointerfaceresearch.com |

| Naphthalene Imidazo[1,2-b]pyridazine Hybrids | Scaffold Hopping Strategy | Anticancer (VEGFR-2 inhibitors) | Derivative 9k showed potent inhibitory action against VEGFR-2 and good cytotoxic effects on various cancer cell lines. | researchgate.net |

Advanced Mechanistic Studies using In-Situ Spectroscopy and Advanced Computational Methods

To fully understand the bioactivity of this compound and its analogues, researchers are turning to advanced analytical and computational techniques. In-situ spectroscopy methods allow for the real-time observation of molecular interactions. Naphthalene derivatives are known to possess unique photophysical properties, including strong fluorescence, which can be harnessed for such studies. nih.gov Techniques like fluorescence spectroscopy can be used to investigate the binding of these compounds to target biomolecules, providing insights into the mechanism of action. nih.gov

In parallel, advanced computational methods, such as Density Functional Theory (DFT) calculations, are employed to model molecular structures and predict their reactivity. acs.org These computational studies can elucidate the electronic properties of the molecule and simulate its interaction with biological targets at an atomic level. This synergy between experimental spectroscopy and theoretical calculations is crucial for rational drug design, allowing scientists to predict how structural changes will affect biological function before undertaking complex synthesis. acs.org

Development of this compound as a Research Tool in Plant Biology

Naphthalene acetic acids, such as 1-naphthylacetic acid (NAA) and 2-naphthylacetic acid, are well-known synthetic auxins used as plant growth regulators. mdpi.com They play a role in critical plant processes like cell division and elongation. mdpi.com The introduction of a fluorine atom in this compound presents an opportunity to develop a specialized research tool for plant biology.

The stability of the naphthalene ring is an advantage, as it resists degradation by light and oxidation before entering plant tissues. mdpi.com By using a fluorinated version, researchers can study the auxin signaling pathway with a molecule that may have altered transport, metabolism, or receptor binding characteristics. This can help to dissect the complex mechanisms of plant growth and development. Its potential as a more stable or selectively acting auxin analogue makes it a valuable probe for investigating plant physiological responses.

Exploration of this compound as a Scaffold for Agrochemical Development

The use of fluoroaromatics in agrochemicals is widespread and increasing. nih.govresearchgate.net The properties of this compound, stemming from its identity as a fluorinated naphthalene carboxylic acid, make it an interesting scaffold for developing new agrochemicals. nih.gov Its structural similarity to plant hormones suggests potential applications as a herbicide or plant growth regulator. mdpi.com

Research in this area focuses on synthesizing derivatives that could act as highly potent and selective herbicides. Over 50% of commercially available herbicides act by inhibiting photosynthetic electron transfer (PET). mdpi.com Studies on similar structures, like fluorinated 2-hydroxynaphthalene-1-carboxanilides, have shown that the degree and position of fluorine substitution can significantly influence their PET-inhibiting activity. mdpi.com By modifying the this compound structure, it may be possible to create new compounds that target specific weeds with high efficiency, potentially leading to the development of novel agricultural products.

Environmental Fate and Persistence Considerations for Fluorinated Naphthalene Carboxylic Acids

The increasing use of fluorinated compounds in agriculture and other industries necessitates a thorough understanding of their environmental behavior. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, which can make fluorinated compounds resistant to degradation. researchgate.net This persistence is a key factor in their environmental impact.

Research into the environmental fate of fluorinated naphthalene carboxylic acids focuses on their biodegradation and biotransformation by microorganisms in soil and water. nih.govnih.gov Studies have shown that while some microorganisms can degrade fluorinated aromatic compounds, the process is often slow and challenging. nih.govresearchgate.net The cleavage of the C-F bond is a critical and often rate-limiting step in the mineralization of these compounds. researchgate.net Understanding the mechanisms of defluorination under various environmental conditions (aerobic and anaerobic) is crucial for assessing the long-term persistence and potential risks associated with these chemicals. nih.govnih.gov This knowledge is vital for designing environmentally safer agrochemicals and for developing bioremediation strategies for contaminated sites. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-Fluoronaphthalene-2-acetic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination of naphthalene derivatives followed by acetic acid functionalization. For fluorination, electrophilic substitution using fluorine gas or fluorodeboronation (via Miyaura borylation followed by fluorination) is common. The acetic acid moiety can be introduced via Friedel-Crafts alkylation or carboxylation of a pre-fluorinated intermediate. Enzymatic approaches, such as stereoselective nitrilase-mediated hydrolysis (as demonstrated for chiral phenylalanine derivatives), may offer regioselective advantages . Key challenges include avoiding over-fluorination and ensuring positional selectivity.

Q. How can researchers purify this compound effectively?

- Methodological Answer : Recrystallization is widely used, leveraging solubility differences in solvents like ethanol/water mixtures. Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are effective for removing fluorinated byproducts. Thermodynamic data, such as melting points (e.g., 134–135°C for structural analogs like 1-naphthaleneacetic acid), inform solvent selection . Sublimation under reduced pressure (ΔsubH° = 112.3 ± 0.9 kJ/mol for similar compounds) may also be viable for high-purity recovery .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns for structural confirmation. Reference NIST MS data (e.g., m/z 186.20 for molecular ion [M⁺]) for validation .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d6) resolves aromatic proton environments and acetic acid moiety integration. Compare shifts to analogs like 1-naphthaleneacetic acid (δH 3.7 ppm for CH₂ group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

- Methodological Answer : Conduct systematic literature reviews using databases like TOXCENTER, NIH RePORTER, and NTP reports to identify variability in experimental conditions (e.g., dose, model systems) . For example:

| Study | Model System | IC₅₀ (μM) | Key Variable |

|---|---|---|---|

| A | In vitro (HeLa) | 12.3 | pH 7.4, 24h exposure |

| B | In vivo (rat) | 45.6 | Oral administration |

| Reproduce assays under standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and validate using orthogonal methods (e.g., transcriptomics vs. enzymatic activity assays). |

Q. What computational strategies predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to assess binding affinity. Fluorine’s electronegativity may enhance π-π stacking or hydrogen bonding.

- QSAR Modeling : Train models on fluorinated aromatic acid datasets to predict pharmacokinetic properties (e.g., logP, bioavailability). Retrosynthesis tools (e.g., AI-driven platforms) can propose derivatization strategies to optimize activity .

Q. How to design toxicity studies for this compound based on structural analogs?

- Methodological Answer : Reference toxicological profiles of naphthalene derivatives (e.g., LD₅₀ = 533 mg/kg in rats for 1-methylnaphthalene) . Design tiered assays:

In Vitro : Ames test (OECD 471) for mutagenicity; mitochondrial toxicity assays (Seahorse XF Analyzer).

In Vivo : Subacute exposure studies (28-day OECD 407) with endpoints like hepatic enzyme levels (ALT/AST) and histopathology.

Address organ-specific risks (e.g., respiratory toxicity via inhalation exposure models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。